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molecular formula C9H10N4O B8557859 2-Methyl-5-(2-methyl-imidazol-1-yl)-2H-pyridazin-3-one

2-Methyl-5-(2-methyl-imidazol-1-yl)-2H-pyridazin-3-one

Cat. No. B8557859
M. Wt: 190.20 g/mol
InChI Key: PJOWTTIZMIQRKQ-UHFFFAOYSA-N
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Patent
US08334287B2

Procedure details

To a solution of 3.30 g (14.7 mmol) of 4-chloro-2-methyl-5-(2-methyl-imidazol-1-yl)-2H-pyridazin-3-one in 60 ml of ethanol at 50° C. were added 2.44 ml (1.78 g, 17.6 mmol) of triethylamine and 0.312 g of Pd 10%/C. The suspension was stirred under hydrogen atmosphere for 15 h at 50° C. The catalyst was filtered off and washed twice with 10 ml of ethanol. The filtrate was concentrated in vaccuo, and taken up in 50 ml of methylene chloride. The organic phase was washed four times with water, dried and concentrated to yield the title compound (2.30 g, 12.09 mmol, 82%) as a white crystalline solid, MS: m/e=191.2 (M+H+).
Name
4-chloro-2-methyl-5-(2-methyl-imidazol-1-yl)-2H-pyridazin-3-one
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
2.44 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0.312 g
Type
catalyst
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3](=[O:15])[N:4]([CH3:14])[N:5]=[CH:6][C:7]=1[N:8]1[CH:12]=[CH:11][N:10]=[C:9]1[CH3:13].C(N(CC)CC)C>C(O)C.[Pd]>[CH3:14][N:4]1[C:3](=[O:15])[CH:2]=[C:7]([N:8]2[CH:12]=[CH:11][N:10]=[C:9]2[CH3:13])[CH:6]=[N:5]1

Inputs

Step One
Name
4-chloro-2-methyl-5-(2-methyl-imidazol-1-yl)-2H-pyridazin-3-one
Quantity
3.3 g
Type
reactant
Smiles
ClC=1C(N(N=CC1N1C(=NC=C1)C)C)=O
Name
Quantity
2.44 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.312 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The suspension was stirred under hydrogen atmosphere for 15 h at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
WASH
Type
WASH
Details
washed twice with 10 ml of ethanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vaccuo
WASH
Type
WASH
Details
The organic phase was washed four times with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
CN1N=CC(=CC1=O)N1C(=NC=C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 12.09 mmol
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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